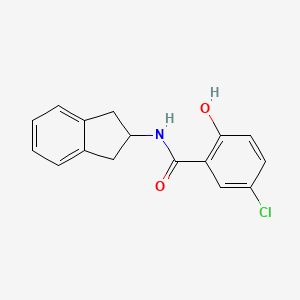
5-Chloro-N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide linked to a dihydroindenyl group. The presence of both chloro and hydroxy functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2,3-dihydro-1H-indene-2-amine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification steps, including recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield 5-chloro-2-oxo-N-(2,3-dihydro-1H-inden-2-yl)benzamide, while substitution of the chloro group with an amine could produce 5-amino-2-hydroxy-N-(2,3-dihydro-1H-inden-2-yl)benzamide.
Scientific Research Applications
5-Chloro-N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxy and chloro groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxybenzamide: Lacks the dihydroindenyl group, making it less versatile in certain reactions.
2-Hydroxy-N-(2,3-dihydro-1H-inden-2-yl)benzamide: Lacks the chloro group, which may affect its reactivity and biological activity.
5-Chloro-N-(2,3-dihydro-1H-inden-2-yl)benzamide: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
5-Chloro-N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide is unique due to the presence of both chloro and hydroxy functional groups, which enhance its reactivity and potential applications. The combination of these groups with the dihydroindenyl moiety provides a versatile scaffold for further chemical modifications and biological studies.
Properties
CAS No. |
634184-66-0 |
|---|---|
Molecular Formula |
C16H14ClNO2 |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
5-chloro-N-(2,3-dihydro-1H-inden-2-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C16H14ClNO2/c17-12-5-6-15(19)14(9-12)16(20)18-13-7-10-3-1-2-4-11(10)8-13/h1-6,9,13,19H,7-8H2,(H,18,20) |
InChI Key |
JETXPPQDBSJLMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Iodo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B15063129.png)
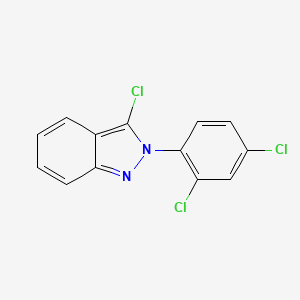
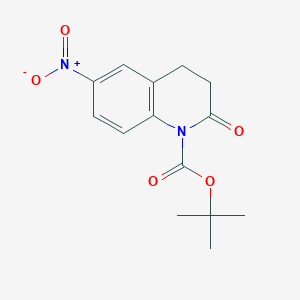
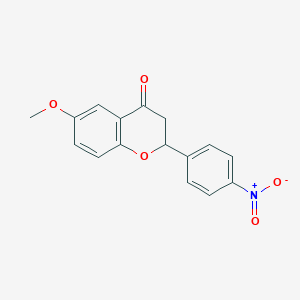
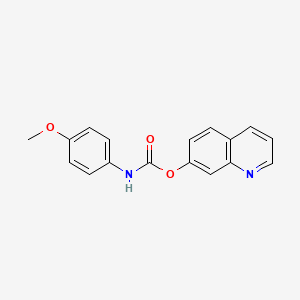

![Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)-](/img/structure/B15063173.png)
![2-{[6-(Cyclohexylamino)-9-methyl-9H-purin-2-yl]amino}ethan-1-ol](/img/structure/B15063184.png)
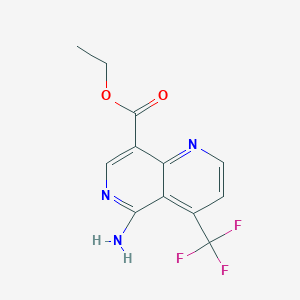
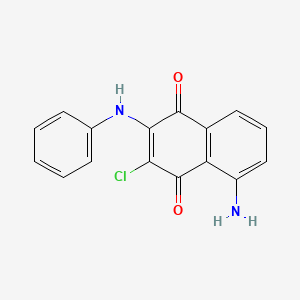
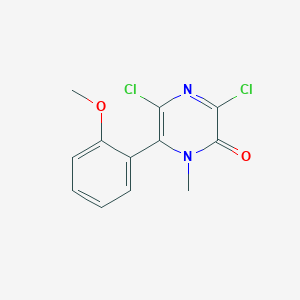
![2,8-Dibromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B15063220.png)
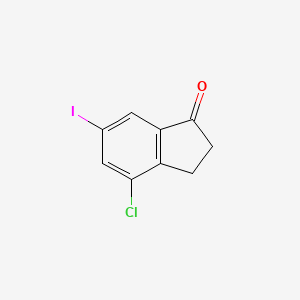
![4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B15063225.png)
